(6-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid
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Overview
Description
(6-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid is a boronic acid derivative that features a trifluoroacetyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (6-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid typically involves the reaction of 3-bromopyridine with a trifluoroacetylating agent, followed by borylation. The reaction conditions often require the use of palladium catalysts and bases such as potassium carbonate. The process can be summarized as follows:
Trifluoroacetylation: 3-bromopyridine is reacted with trifluoroacetic anhydride in the presence of a base to introduce the trifluoroacetyl group.
Borylation: The trifluoroacetylated pyridine is then subjected to a borylation reaction using a palladium catalyst and a boronic acid derivative.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: (6-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to yield the corresponding alcohols.
Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate, used in both trifluoroacetylation and borylation steps.
Oxidizing and Reducing Agents: For oxidation and reduction reactions.
Major Products:
Coupling Products: Formed via Suzuki-Miyaura coupling.
Boronic Esters and Alcohols: Resulting from oxidation and reduction reactions.
Scientific Research Applications
(6-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid has several applications in scientific research:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active compounds.
Materials Science: Employed in the development of advanced materials with unique properties.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of (6-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid in chemical reactions involves the formation of boron-oxygen bonds and the subsequent transmetalation with palladium catalysts in Suzuki-Miyaura coupling . The trifluoroacetyl group can influence the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
(6-(2,2,2-Trifluoroethoxy)pyridin-3-yl)boronic acid: Similar in structure but with an ethoxy group instead of an acetyl group.
2-(Trifluoromethyl)pyridine-5-boronic acid: Features a trifluoromethyl group at a different position on the pyridine ring.
Uniqueness: (6-(2,2,2-Trifluoroacetyl)pyridin-3-yl)boronic acid is unique due to the presence of the trifluoroacetyl group, which imparts distinct electronic and steric properties, making it a valuable reagent in various synthetic applications.
Properties
IUPAC Name |
[6-(2,2,2-trifluoroacetyl)pyridin-3-yl]boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BF3NO3/c9-7(10,11)6(13)5-2-1-4(3-12-5)8(14)15/h1-3,14-15H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLUZXBWSYNYOFL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)C(=O)C(F)(F)F)(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BF3NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694492 |
Source
|
Record name | [6-(Trifluoroacetyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.93 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1310384-03-2 |
Source
|
Record name | [6-(Trifluoroacetyl)pyridin-3-yl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90694492 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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